molecular formula C10H13N3O B2505958 N-(1-Pyrazin-2-ylpropan-2-yl)prop-2-enamide CAS No. 2361637-96-7

N-(1-Pyrazin-2-ylpropan-2-yl)prop-2-enamide

Cat. No.: B2505958
CAS No.: 2361637-96-7
M. Wt: 191.234
InChI Key: NVMNBEDYIVMUPQ-UHFFFAOYSA-N
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Description

N-(1-Pyrazin-2-ylpropan-2-yl)prop-2-enamide is a chemical compound with the molecular formula C10H13N3O It is characterized by the presence of a pyrazine ring, a propan-2-yl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Pyrazin-2-ylpropan-2-yl)prop-2-enamide typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method involves the alkylation of pyrazine with 2-bromo-1-propanol, followed by the reaction with acryloyl chloride to form the desired product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(1-Pyrazin-2-ylpropan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Pyrazin-2-ylpropan-2-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Pyrazin-2-ylpropan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Pyrazin-2-ylpropan-2-yl)prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-pyrazin-2-ylpropan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-3-10(14)13-8(2)6-9-7-11-4-5-12-9/h3-5,7-8H,1,6H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMNBEDYIVMUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=CN=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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